2-(2-(1H-Pyrazol-1-yl)ethyl)isoindoline-1,3-dione
Übersicht
Beschreibung
“2-(2-(1H-Pyrazol-1-yl)ethyl)isoindoline-1,3-dione” is a chemical compound with the molecular formula C13H11N3O2 . It is an isoindoline-1,3-dione derivative, which constitutes an important group of medicinal substances .
Synthesis Analysis
The synthesis of isoindoline-1,3-dione derivatives involves obtaining new 1H-isoindole-1,3(2H)-dione derivatives and potential pharmacophores in good yield . The structure of the new imides is confirmed by methods of elemental and spectral analysis: FT–IR, H NMR, and MS .Molecular Structure Analysis
The molecular structure of “this compound” is confirmed by various methods of analysis such as HNMR, CNMR, and FT-IR . The molecular formula is C13H11N3O2, with an average mass of 241.245 Da and a monoisotopic mass of 241.085129 Da .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of isoindoline-1,3-dione derivatives include the execution of the aminomethylation reaction according to the mechanism described by Mannich .Physical And Chemical Properties Analysis
The physicochemical properties of the new phthalimides, including “this compound”, are determined on the basis of Lipiński’s rule .Wirkmechanismus
Target of Action
Isoindoline-1,3-dione derivatives have been found to interact with various targets, including the human dopamine receptor d2 . These compounds have shown potential use in diverse fields such as pharmaceutical synthesis, herbicides, colorants, dyes, polymer additives, organic synthesis, and photochromic materials .
Mode of Action
It’s known that isoindoline-1,3-dione derivatives can induce apoptosis and necrosis in certain cancer cells . They have also been found to interact with the main amino acid residues at the allosteric binding site of the dopamine receptor D2 .
Biochemical Pathways
Isoindoline-1,3-dione derivatives have been associated with various biological activities, suggesting they may interact with multiple biochemical pathways .
Pharmacokinetics
N-substituted phthalimide, a similar compound, is known to be neutral and hydrophobic, allowing it to pass through living membranes in vivo .
Result of Action
One isoindoline-1,3-dione derivative has been found to show the most inhibitory effect on the viability of certain cancer cells .
Action Environment
The need for sustainable and environmentally friendly synthetic approaches in the field of isoindoline-1,3-dione derivatives has been underscored .
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of 2-(2-(1H-Pyrazol-1-yl)ethyl)isoindoline-1,3-dione is that it has been extensively studied in preclinical models, which provides a strong foundation for further research. In addition, this compound has been shown to have a favorable safety profile, with minimal toxicity observed in preclinical studies. However, one limitation of this compound is that it has not yet been tested in clinical trials for the treatment of cancer or skin diseases, which limits our understanding of its potential efficacy and safety in humans.
Zukünftige Richtungen
There are several future directions for research on 2-(2-(1H-Pyrazol-1-yl)ethyl)isoindoline-1,3-dione. One area of interest is the development of new formulations of this compound that can improve its efficacy and reduce its toxicity. Another area of interest is the investigation of the potential use of this compound in combination with other drugs or therapies, which may enhance its anti-cancer or anti-inflammatory effects. Finally, further research is needed to fully understand the mechanisms by which this compound exerts its effects and to identify new targets for drug development.
Wissenschaftliche Forschungsanwendungen
2-(2-(1H-Pyrazol-1-yl)ethyl)isoindoline-1,3-dione has been extensively studied for its potential use in treating various types of cancer, including basal cell carcinoma, squamous cell carcinoma, and melanoma. It has also been investigated for its potential use in treating psoriasis and other skin diseases. In preclinical studies, this compound has been shown to induce apoptosis (programmed cell death) in cancer cells and to inhibit the growth of tumor cells. It has also been shown to have anti-inflammatory properties, which may be beneficial in the treatment of skin diseases.
Eigenschaften
IUPAC Name |
2-(2-pyrazol-1-ylethyl)isoindole-1,3-dione | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11N3O2/c17-12-10-4-1-2-5-11(10)13(18)16(12)9-8-15-7-3-6-14-15/h1-7H,8-9H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HJJKOBITSBBKBP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C2=O)CCN3C=CC=N3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11N3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70562726 | |
Record name | 2-[2-(1H-Pyrazol-1-yl)ethyl]-1H-isoindole-1,3(2H)-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70562726 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
241.24 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
121751-71-1 | |
Record name | 2-[2-(1H-Pyrazol-1-yl)ethyl]-1H-isoindole-1,3(2H)-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70562726 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.